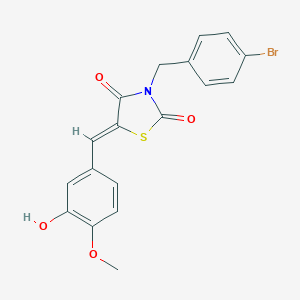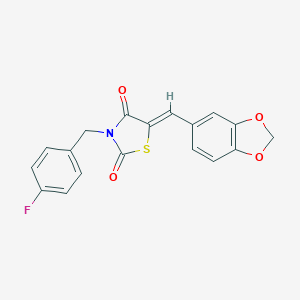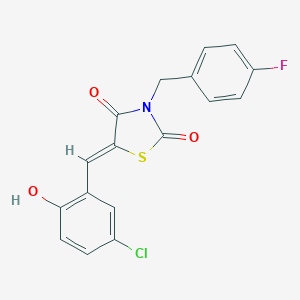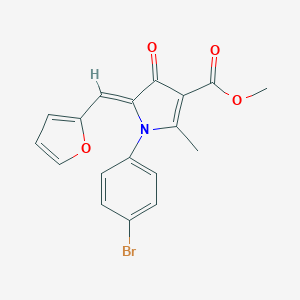![molecular formula C15H11BrN4O6 B302432 5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)
5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known to possess a wide range of biochemical and physiological effects that make it a promising candidate for several medical applications. In
Mecanismo De Acción
The mechanism of action of 5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and proteins that are involved in disease progression. The compound's molecular structure allows it to bind to these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition leads to a reduction in disease symptoms and progression.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins, reduce inflammation, and induce apoptosis in cancer cells. Additionally, the compound has demonstrated neuroprotective effects and has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione for lab experiments include its potential therapeutic properties, its ability to inhibit specific enzymes and proteins, and its neuroprotective effects. However, the compound's complex synthesis method and limited availability may limit its use in certain experiments.
Direcciones Futuras
For research on 5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione include further exploration of its potential therapeutic properties, the development of more efficient synthesis methods, and the investigation of its safety and toxicity profiles. Additionally, the compound's ability to inhibit specific enzymes and proteins makes it a potential candidate for drug development, and future research may focus on its use in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the multi-step reaction of 5,6-dihydroxy-4-pyrimidinone with 4-bromobenzaldehyde and urea. The reaction is carried out under controlled conditions of temperature and pressure to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's ability to inhibit the activity of certain enzymes and proteins makes it a potential candidate for drug development.
Propiedades
Fórmula molecular |
C15H11BrN4O6 |
|---|---|
Peso molecular |
423.17 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H11BrN4O6/c16-6-3-1-5(2-4-6)7(8-10(21)17-14(25)18-11(8)22)9-12(23)19-15(26)20-13(9)24/h1-4,7H,(H3,17,18,21,22,25)(H3,19,20,23,24,26) |
Clave InChI |
VQGBSWAZZIYMGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=C(NC(=O)NC2=O)O)C3=C(NC(=O)NC3=O)O)Br |
SMILES canónico |
C1=CC(=CC=C1C(C2=C(NC(=O)NC2=O)O)C3=C(NC(=O)NC3=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302351.png)

![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)



![5-[4-(Diethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302358.png)
![5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302359.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)